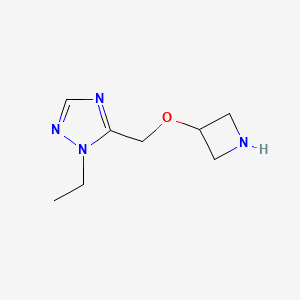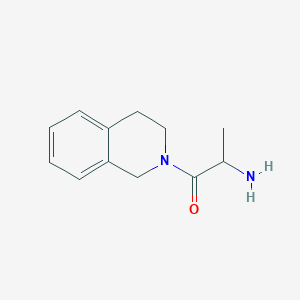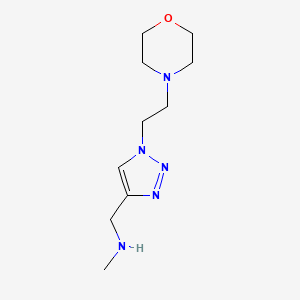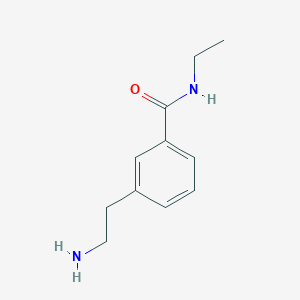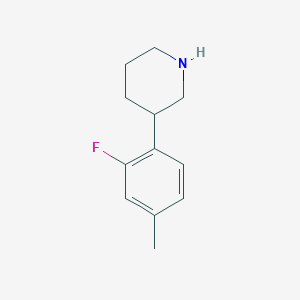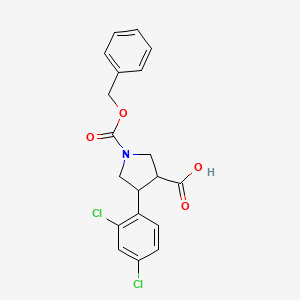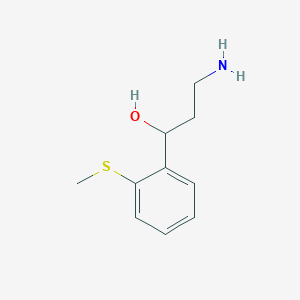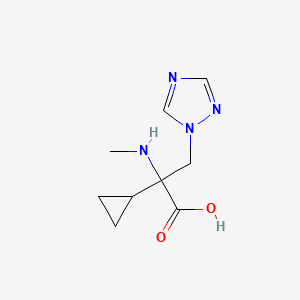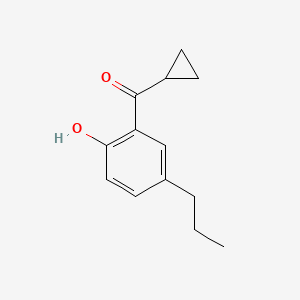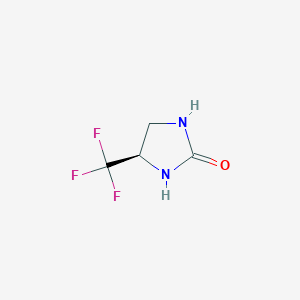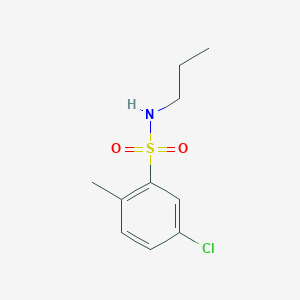
5-chloro-2-methyl-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methyl-N-propylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a chloro group, a methyl group, and a propyl group attached to the benzenesulfonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-propylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used. The reactions are conducted in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
5-chloro-2-methyl-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methylbenzenesulfonamide
- 5-chloro-2-methyl-4-isothiazolin-3-one
- 5-chloro-2-methylbenzenesulfonyl chloride
Uniqueness
5-chloro-2-methyl-N-propylbenzenesulfonamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H14ClNO2S |
|---|---|
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
5-chloro-2-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-6-12-15(13,14)10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |
Clave InChI |
LIXNQIUNTUYONU-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



